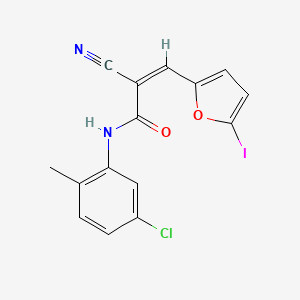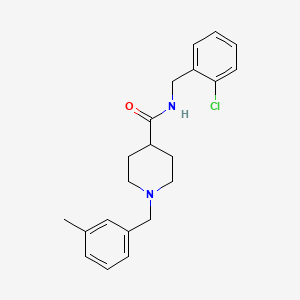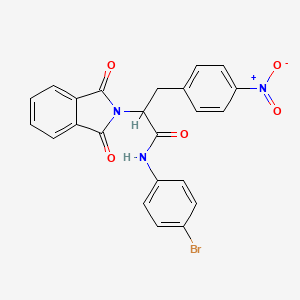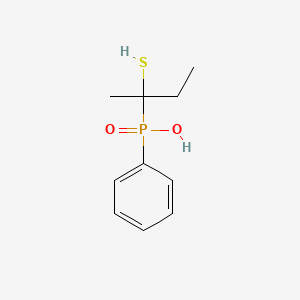
N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide is a chemical compound that belongs to the class of acrylamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. In
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been used in a variety of scientific research applications, including:
1. As a tool for studying protein-protein interactions: this compound can be used to selectively label cysteine residues in proteins, which can then be used to study protein-protein interactions.
2. As a fluorescent probe for imaging: this compound can be used as a fluorescent probe to image cellular processes such as protein trafficking and endocytosis.
3. As a potential anticancer agent: this compound has been shown to have potent antiproliferative activity against cancer cells in vitro and in vivo, making it a potential candidate for further development as an anticancer agent.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cellular processes such as protein synthesis and cell division. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of protein synthesis: this compound has been shown to inhibit protein synthesis in cancer cells, leading to decreased cell proliferation.
2. Induction of apoptosis: this compound has been shown to induce apoptosis in cancer cells, leading to cell death.
3. Selective labeling of cysteine residues: this compound can selectively label cysteine residues in proteins, allowing for the study of protein-protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide in lab experiments include its potent antiproliferative activity against cancer cells, its ability to selectively label cysteine residues in proteins, and its potential as a fluorescent probe for imaging cellular processes. However, its limitations include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide, including:
1. Further studies on its mechanism of action: More research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
2. Development of new derivatives: Further development of new derivatives of this compound with improved potency and selectivity is needed.
3. In vivo studies: More in vivo studies are needed to evaluate the safety and efficacy of this compound as a potential anticancer agent.
4. Combination therapy: this compound may be used in combination with other anticancer agents to enhance its efficacy and reduce potential side effects.
5. Development of new imaging techniques: this compound may be used to develop new imaging techniques for studying cellular processes in vivo.
In conclusion, this compound is a promising chemical compound with potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide involves the reaction of 5-iodo-2-furoic acid with N-(5-chloro-2-methylphenyl)acrylamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out at room temperature for several hours. The resulting product is purified by column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
(Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClIN2O2/c1-9-2-3-11(16)7-13(9)19-15(20)10(8-18)6-12-4-5-14(17)21-12/h2-7H,1H3,(H,19,20)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPBXTATONYLDN-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=CC=C(O2)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C\C2=CC=C(O2)I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(1H-pyrazol-1-ylacetyl)amino]-1-piperidinecarboxylate](/img/structure/B5019121.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5019126.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5019130.png)

![(3aS*,5S*,9aS*)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5019144.png)
![4-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5019150.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B5019158.png)

![ethyl [4-({[2-(5-propyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B5019170.png)


![3-(1,3-benzodioxol-5-yl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5019199.png)
![1-[bis(2-hydroxyethyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol](/img/structure/B5019212.png)
